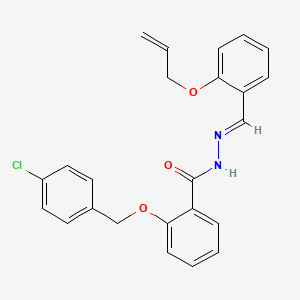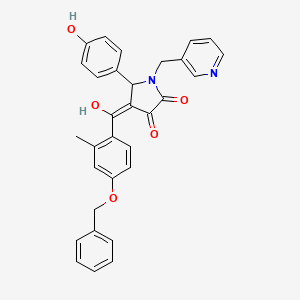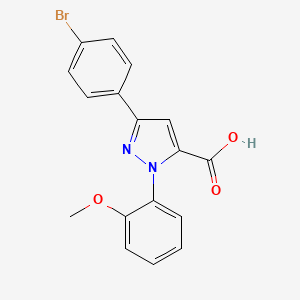![molecular formula C21H14BrClFN5OS B12015794 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B12015794.png)
2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex molecule with a diverse range of applications. Let’s explore its structure and properties.
Chemical Formula: CHBrFNOS
CAS Number: 840472-38-0
Molecular Weight: 502.343 g/mol
Vorbereitungsmethoden
Synthetic Routes:
The synthesis of this compound involves several steps
-
Sulfanylation of 4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
- A sulfur atom is introduced at the triazole ring, resulting in the formation of the sulfanyl group.
- This step is crucial for the compound’s biological activity.
-
Acetylation
- The sulfanyl group is acetylated using an acetylating agent (e.g., acetic anhydride or acetyl chloride).
- The resulting compound is 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide.
Industrial Production:
While industrial-scale production methods may vary, the synthetic routes mentioned above serve as a foundation for large-scale manufacturing.
Analyse Chemischer Reaktionen
Reactions:
-
Oxidation and Reduction
- The compound can undergo redox reactions due to the presence of functional groups (e.g., the sulfanyl group).
- Oxidation may lead to the formation of sulfoxides or sulfones.
- Reduction could yield the corresponding thiol or other reduced forms.
-
Substitution Reactions
- The bromine and chlorine atoms are susceptible to substitution reactions.
- Common reagents include nucleophiles (e.g., amines, thiols) or halogenating agents.
Major Products:
Sulfanyl Group Modifications:
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
-
Medicine
- Investigated as a potential drug candidate due to its unique structure.
- May exhibit antimicrobial, antiviral, or anticancer properties.
-
Chemistry
- Used as a building block for designing novel molecules.
- Studied for its reactivity and potential catalytic applications.
-
Biology
- Investigated for interactions with biological targets (e.g., enzymes, receptors).
-
Industry
- May serve as a precursor for other compounds.
Wirkmechanismus
The exact mechanism remains an active area of research. potential pathways include:
Target Binding:
Cellular Signaling:
Vergleich Mit ähnlichen Verbindungen
While this compound is unique, let’s briefly mention similar compounds:
Eigenschaften
Molekularformel |
C21H14BrClFN5OS |
|---|---|
Molekulargewicht |
518.8 g/mol |
IUPAC-Name |
2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C21H14BrClFN5OS/c22-14-3-6-16(7-4-14)29-20(13-2-1-9-25-11-13)27-28-21(29)31-12-19(30)26-15-5-8-18(24)17(23)10-15/h1-11H,12H2,(H,26,30) |
InChI-Schlüssel |
URVTXKYBHBKDLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)NC4=CC(=C(C=C4)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B12015714.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12015721.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12015725.png)
![4-{(5E)-4-oxo-5-[(2E)-3-phenyl-2-propenylidene]-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12015728.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12015736.png)

![N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12015752.png)




![(2Z)-2-(2-bromobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12015769.png)
